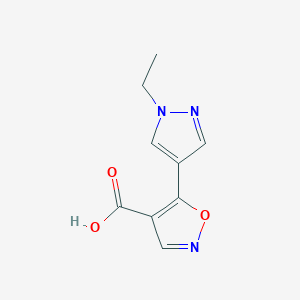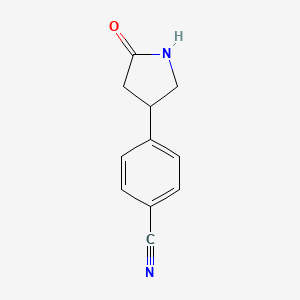
4-(5-Oxopyrrolidin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Oxopyrrolidin-3-yl)benzonitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxopyrrolidin-3-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of a benzonitrile derivative with a suitable pyrrolidine precursor under controlled conditions .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride or phosphorus pentachloride . Another method involves the use of ionic liquids as catalysts for the one-pot synthesis of benzonitriles from benzaldehyde derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Oxopyrrolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(5-Oxopyrrolidin-3-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Oxopyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing its demethylase activity . This interaction can modulate gene expression and has potential therapeutic applications in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-3-yl)benzonitrile: Similar structure but lacks the oxo group.
4-(2-Oxopyrrolidin-1-yl)benzonitrile: Similar structure with the oxo group at a different position.
Uniqueness
4-(5-Oxopyrrolidin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its biological activity and binding affinity to molecular targets . This makes it a valuable compound in the development of selective inhibitors and modulators .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-(5-oxopyrrolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C11H10N2O/c12-6-8-1-3-9(4-2-8)10-5-11(14)13-7-10/h1-4,10H,5,7H2,(H,13,14) |
Clave InChI |
AJXWAOYBRLJEGM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


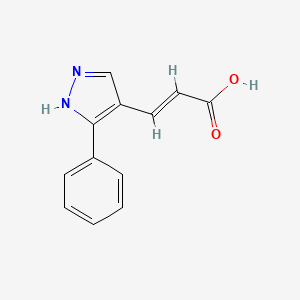
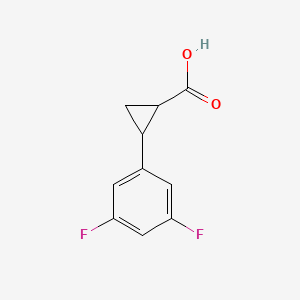

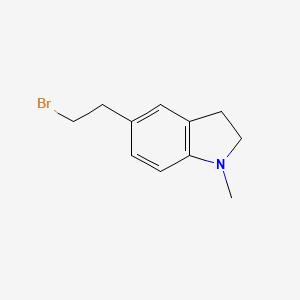



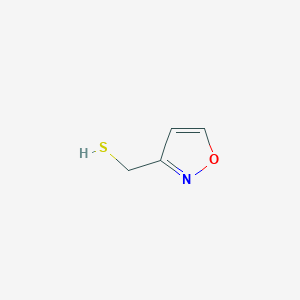

![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
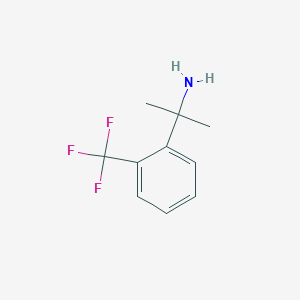
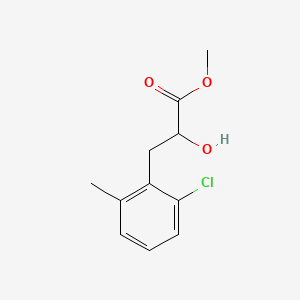
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)
